molecular formula C26H29NO2 B6039584 N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide

N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide

Cat. No. B6039584
M. Wt: 387.5 g/mol
InChI Key: CCABQXIPCUTXMZ-UHFFFAOYSA-N
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Description

N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide blocks the signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver, kidney, and spleen. N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and immunotherapy. However, one limitation of N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the development and use of N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide in cancer therapy. One area of focus is the optimization of dosing and scheduling to maximize efficacy and minimize toxicity. Another area of interest is the identification of predictive biomarkers that can help to identify patients who are most likely to benefit from N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide treatment. Additionally, there is ongoing research into the use of N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide in combination with other targeted therapies, as well as its potential use in other types of cancer beyond those currently being studied in clinical trials.

Synthesis Methods

The synthesis of N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide involves several steps, including the reaction of 4-tert-butylbenzyl chloride with 4-hydroxyphenylacetic acid to form an intermediate, which is then reacted with phenylacetic acid to produce the final product. The synthesis is typically carried out using standard organic chemistry techniques and requires several purification steps to obtain a pure compound.

Scientific Research Applications

N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including B-cell lymphoma, acute myeloid leukemia, and multiple myeloma. In preclinical studies, N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide has demonstrated potent anti-tumor activity and has been shown to be well-tolerated in animal models.

properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-3-(4-hydroxyphenyl)-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-26(2,3)22-13-9-20(10-14-22)18-27-25(29)24(21-7-5-4-6-8-21)17-19-11-15-23(28)16-12-19/h4-16,24,28H,17-18H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCABQXIPCUTXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=O)C(CC2=CC=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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